8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one
Description
Properties
IUPAC Name |
8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-10-13-6-7-14(11-15)16(13)9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOMBARMPNDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540530 | |
| Record name | 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-66-8 | |
| Record name | 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like trifluoroperacetic acid.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at positions that are activated by the bicyclic structure.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological activities and interactions.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
Biological Activity
8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-one, with the CAS number 83507-66-8, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.317 g/mol
- LogP : 2.3629 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential effects on dopaminergic and serotonergic pathways.
Pharmacological Studies
Recent studies have identified the compound as a selective antagonist for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior . This antagonism could lead to therapeutic applications in disorders related to vasopressin dysregulation.
Cytotoxicity and Antitumor Activity
Research has shown that derivatives of the 8-azabicyclo[3.2.1]octane framework exhibit preferential toxicity towards tumor cells compared to normal cells. A study indicated that certain analogs demonstrated significant cytotoxic effects against various neoplasms, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Study 1: Vasopressin V(1A) Receptor Antagonism
In a study published in Tetrahedron Letters, a series of compounds based on the 8-azabicyclo[3.2.1]octane structure were synthesized and evaluated for their affinity towards the vasopressin V(1A) receptor. Compounds derived from this scaffold showed high selectivity and affinity, suggesting potential for treating conditions like anxiety and hypertension .
Study 2: Cytotoxic Effects on Tumor Cells
Another investigation focused on the cytotoxic properties of this compound and its derivatives. The study measured IC values against several cancer cell lines, revealing that some derivatives had IC values as low as 33.6 μg/mL, indicating strong antitumor activity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-one derivatives?
Methodological Answer:
- Key Reactions : Stille cross-coupling and Suzuki coupling protocols are commonly employed to introduce aromatic substituents. For example, 3-(biaryl) derivatives were synthesized using Stille coupling with yields >70% .
- Radical Cyclization : Radical-mediated cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) for bicyclic frameworks .
- Functionalization : Substituents at the 8-position (e.g., phenylethyl groups) are introduced via alkylation or reductive amination of the azabicyclic core .
Q. How does the azabicyclo[3.2.1]octane scaffold influence pharmacological activity?
Methodological Answer:
- Structural Rigidity : The bicyclic framework enforces conformational constraints, enhancing binding selectivity. For instance, the 8-azabicyclo[3.2.1]octane skeleton in BIMU 8 showed partial agonism at serotonin receptors due to restricted rotation .
- Pharmacophore Placement : The 3-keto group and 8-substituents (e.g., phenylethyl) create hydrogen-bonding and hydrophobic interactions critical for transporter affinity (DAT, SERT, NET) .
Q. What in vitro assays are used to evaluate transporter binding affinity?
Methodological Answer:
- Radioligand Binding : Competitive binding assays using [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET) quantify IC₅₀ values. Example: Derivatives with 2-(diarylmethoxyethylidenyl) groups showed DAT IC₅₀ = 12–85 nM .
- Uptake Inhibition : HEK-293 cells expressing human transporters are used to measure inhibition of monoamine uptake (e.g., JHW 007 blocked cocaine-induced dopamine uptake with Ki = 4.7 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory binding data across transporters?
Methodological Answer:
- Substituent Screening : Systematic variation of 8- and 3-position substituents identifies selectivity drivers. For example, 8-phenylethyl groups enhance DAT affinity, while diarylmethoxyethylidenyl moieties improve SERT/NET selectivity .
- Computational Modeling : Docking studies using DAT/SERT/NET crystal structures (e.g., PDB 4M48) rationalize steric clashes or favorable π-π interactions. A 2023 study linked σ-2 receptor selectivity to 8-isopropyl substitutions .
Q. Table 1: Selectivity Ratios of Key Derivatives
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT:SERT:NET) | Reference |
|---|---|---|---|---|---|
| JHW 007 | 4.7 | 120 | 85 | 1:25:18 | |
| NS8880 | 220 | 310 | 12 | 18:26:1 | |
| 8-Phenylethyl analog | 35 | 450 | 200 | 1:13:6 |
Q. What strategies mitigate low synthetic yields in radical cyclization reactions?
Methodological Answer:
- Optimized Conditions : Use degassed toluene and controlled AIBN stoichiometry (0.1–0.2 eq) to minimize premature radical termination. Example: 7-alkoxy derivatives achieved 78% yield with 75–78% diastereomeric excess .
- Protecting Groups : Boc-protection of the azabicyclic nitrogen prevents side reactions during alkylation or coupling steps .
Q. How can enantiomeric purity be ensured in chiral azabicyclo derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients. For example, (1R,5S)-8-cyclopropyl derivatives achieved >99% ee .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., Ru-BINAP catalysts) yields enantiopure products .
Q. What advanced techniques validate target engagement in vivo?
Methodological Answer:
- PET Imaging : Radiolabeled analogs (e.g., [¹¹C]NS8880) with high NET affinity (Ki = 12 nM) enable real-time transporter visualization in rodent brains .
- Electrophysiology : Intracellular recordings in myenteric neurons assess functional effects (e.g., BIMU 8 modulated slow EPSPs via 5-HT₄ receptors) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on σ-receptor vs. monoamine transporter affinity?
Methodological Answer:
- Receptor Panels : Screen compounds against broad receptor panels (e.g., σ-1, σ-2, DAT, SERT) to identify off-target effects. Example: 8-isopropyl derivatives showed σ-2 Ki = 2.1 nM but DAT Ki > 500 nM .
- Pharmacophore Overlap : Overlay crystal structures (e.g., σ-2 PDB 6DK1) to identify shared binding motifs. The 3-keto group in azabicyclo derivatives mimics σ-receptor ligand carbonyl interactions .
Key Research Gaps
- Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions of 8-phenylethyl derivatives.
- In Vivo Efficacy : Few studies correlate in vitro transporter affinity with behavioral outcomes (e.g., addiction models).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
